2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-nitro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S3/c22-21(23)12-4-1-2-6-14(12)28(24,25)17-8-7-11-10-27-16-18-15(19-20(11)16)13-5-3-9-26-13/h1-6,9-10,17H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTSVEXWWDEPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a member of a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
The molecular formula of the compound is with a molecular weight of approximately 399.44 g/mol. The structure includes a nitro group, a thiophene ring, and a thiazolo[3,2-b][1,2,4]triazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. For instance:
- Bacterial Strains : The compound has been tested against various bacterial strains such as Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens. Results showed that it possesses notable antibacterial activity with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
- Antifungal Activity : In addition to antibacterial effects, the compound has demonstrated antifungal properties against several fungal pathogens, indicating its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored in various studies:
- Cell Line Studies : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
- Structure-Activity Relationship (SAR) : Modifications to the thiazole and triazole rings have been correlated with enhanced anticancer activity. For example, compounds with specific substituents on the benzene sulfonamide moiety exhibited improved efficacy against cancer cells .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Thiazolo[3,2-b][1,2,4]triazole Derivatives : A study demonstrated that derivatives with electron-withdrawing groups showed increased cytotoxicity in various cancer cell lines .
- Benzimidazole Derivatives : Related compounds have been shown to exhibit significant antibacterial and anticancer activities through similar mechanisms involving disruption of cellular processes .
Research Findings Summary Table
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide":
General Information:
- It is a research compound with the molecular formula and a molecular weight of 399.44 g/mol.
- The compound typically has a purity of 95%.
Potential Research Applications:
- The compound is of interest in medicinal chemistry due to its diverse biological activities.
- It contains a nitro group and a thiazole-triazole moiety, which are critical for its biological activity.
Structure-Activity Relationship (SAR):
- The nitro group enhances electron-withdrawing capacity and increases lipophilicity, which helps with cellular uptake.
- Thiazole and triazole moieties contribute to the pharmacological profile by stabilizing the compound and facilitating interactions with biological targets.
Case Studies:
- A derivative of this compound was tested against HCT116 colon cancer cells and showed high anticancer activity, with an IC50 of 4.36 µM.
- Triazole derivatives have demonstrated antimicrobial efficacy, with one compound exhibiting 87% inhibition against Mycobacterium tuberculosis.
Disclaimer:
- It is strictly prohibited to introduce products containing this compound into the human or animal body.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives (Table 1). Key differences arise from substituent variations on the benzenesulfonamide, thiazolo-triazole, and thiophene moieties.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
Electronic Effects: The nitro group in the target compound enhances electron-withdrawing properties compared to methoxy () or ethyl () substituents. Fluorine or chlorine substituents () introduce electronegativity but lack the strong resonance effects of nitro, leading to distinct electronic profiles .
Spectral Signatures :
- The nitro group’s IR absorption (~1520 cm⁻¹) is absent in analogs with OCH₃ or alkyl groups, which instead show ν(C-O) at ~1250 cm⁻¹ or ν(C-H) at ~2900 cm⁻¹ .
- In ¹H NMR, nitro-substituted aromatics (e.g., ) exhibit downfield shifts (δ 8.5–9.0 ppm) compared to methoxy-substituted analogs (δ 7.0–8.0 ppm) due to deshielding effects .
Synthetic Efficiency :
- Yields for nitro-containing analogs (e.g., 62% in ) are generally lower than those for methoxy or halogen derivatives (70–85%, ), likely due to steric hindrance or side reactions during nitration .
Thermal Stability :
- Nitro-substituted compounds (e.g., ) exhibit higher melting points (>250°C) compared to alkyl or methoxy derivatives (130–170°C, ), attributed to stronger intermolecular dipole interactions .
Mechanistic and Functional Implications
- Reactivity : The nitro group’s electron-withdrawing nature may hinder electrophilic substitution on the benzene ring but facilitate nucleophilic attack on the sulfonamide sulfur, as observed in related triazole-thione systems ().
- Tautomerism : Unlike thione-thiol tautomers in , the target compound’s thiazolo-triazole core likely adopts a fixed tautomeric form due to nitro stabilization, as seen in .
- Biological Potential: While direct activity data are unavailable, sulfonamide-thiazolo-triazole hybrids (e.g., ) show antimicrobial and kinase inhibitory properties, suggesting the nitro derivative may exhibit enhanced target binding via polarized sulfonamide groups .
Q & A
Q. What are the key synthetic steps and intermediates for preparing 2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling:
Thiophene-thiazole intermediate : Thiophene-2-carbaldehyde is condensed with thiourea derivatives under acidic conditions to form the thiazole core .
Triazole ring formation : Cyclization of thiosemicarbazide intermediates with nitriles or hydrazines under reflux (e.g., in acetic acid) generates the fused thiazolo-triazole system .
Sulfonamide coupling : The benzenesulfonamide group is introduced via nucleophilic substitution using 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Key intermediates include 2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-amine and N-(2-aminoethyl)-2-nitrobenzenesulfonamide.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹ and nitro groups at ~1520–1350 cm⁻¹) .
- ¹H/¹³C NMR : Resolves proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, triazole CH groups at δ 8.1–8.3 ppm) and confirms regiochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for targeting kinases or sulfotransferases, given the sulfonamide moiety’s role in enzyme binding .
Advanced Research Questions
Q. How can reaction yields be optimized during the cyclization step of the thiazolo-triazole core?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates and reduce side reactions .
- Catalysis : Add catalytic acetic acid or p-toluenesulfonic acid to accelerate cyclization .
- Temperature Control : Reflux conditions (100–110°C) improve reaction kinetics but must avoid decomposition of nitro groups .
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase IX, a sulfonamide target) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP for lipophilicity) and toxicity risks .
Q. How does the nitro group’s position on the benzenesulfonamide moiety influence bioactivity?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with nitro groups at para or meta positions and compare:
- Electron-Withdrawing Effects : Nitro at para enhances sulfonamide’s acidity, improving enzyme inhibition .
- Steric Effects : Ortho-nitro may reduce binding to sterically constrained active sites .
- Hammett Analysis : Correlate substituent σ values with IC₅₀ data to quantify electronic effects .
Q. What strategies mitigate degradation of the thiophene-thiazole system under acidic conditions?
- Methodological Answer :
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during synthesis .
- Buffered Conditions : Conduct reactions in pH-controlled media (e.g., phosphate buffer, pH 6–7) to prevent protonation-induced ring opening .
- Low-Temperature Workup : Quench reactions at 0–5°C to stabilize intermediates .
Methodological Challenges and Contradictions
Q. How to resolve discrepancies in reported biological activity data for similar sulfonamide-triazole derivatives?
- Methodological Answer :
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
- Dose-Response Curves : Use Hill slope analysis to differentiate true activity from assay artifacts .
- Metabolite Profiling : LC-MS/MS can identify degradation products that may confound activity results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
